molecular formula C11H16N2O3 B2910644 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one CAS No. 1267797-38-5

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one

Cat. No.: B2910644
CAS No.: 1267797-38-5
M. Wt: 224.26
InChI Key: AKDKFSBVKXQTER-UHFFFAOYSA-N
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Description

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a chemical compound with a unique structure that includes a pyridinone core, a morpholine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridinone intermediate reacts with morpholine.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The pyridinone core can be reduced to form a dihydropyridine derivative.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridin-3(2H)-one: Similar structure but lacks the morpholine ring.

    5-hydroxy-1-methyl-2-(piperidin-4-ylmethyl)pyridin-4(1H)-one: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is unique due to the presence of both the morpholine ring and the hydroxyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKFSBVKXQTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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